REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(OC([CH:14]1[CH2:18][CH2:17][CH2:16][C:15]1=O)=O)C.O.[CH2:21]([OH:23])C>C1(C)C(C)=CC=CC=1>[C:14]1([N:1]2[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[NH:4][C:21]2=[O:23])[CH2:18][CH2:17][CH2:16][CH:15]=1
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
135 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
being removed with the aid of a Dean and Stark apparatus
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the expected product crystallizes
|
Type
|
FILTRATION
|
Details
|
it is then filtered
|
Type
|
WASH
|
Details
|
washed with xylene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with hexane and then dried
|
Name
|
|
Type
|
|
Smiles
|
C1(=CCCC1)N1C(NC2=C1C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |